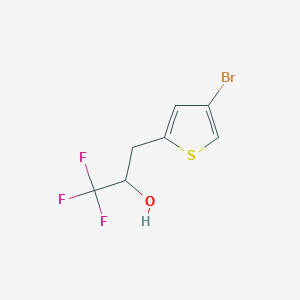
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a brominated thiophene ring attached to a trifluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a brominated thiophene derivative with a trifluoropropanol precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(4-Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated thiophene ring and trifluoropropanol moiety may interact with enzymes or receptors, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromothiophen-2-yl)methanol
- 3-(4-Bromothiophen-2-yl)propan-2-ol
- 3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a brominated thiophene ring and a trifluoropropanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H6BrF3OS |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
3-(4-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6BrF3OS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6,12H,2H2 |
Clé InChI |
BBAYKIUDEMNQGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


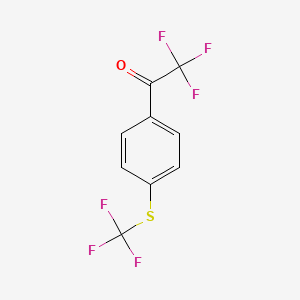
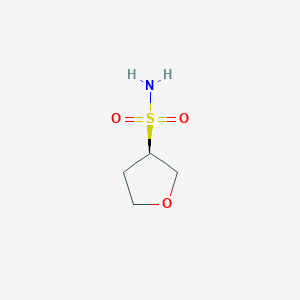

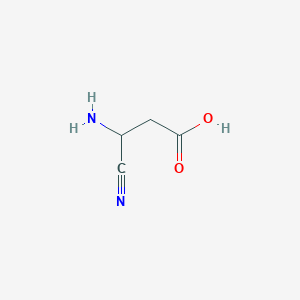
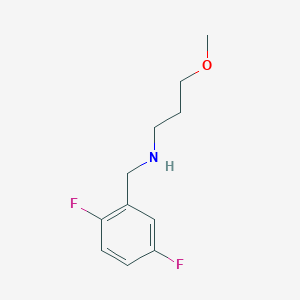
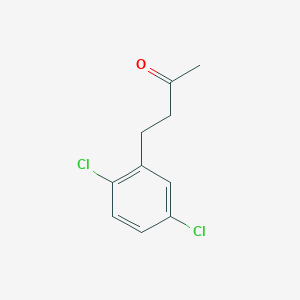
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
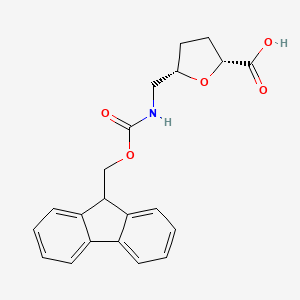
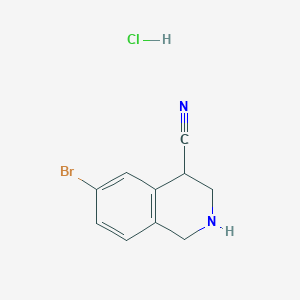



![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

